molecular formula C20H26N4OS B2691425 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethan-1-one CAS No. 2320609-32-1

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethan-1-one

Cat. No. B2691425
CAS RN: 2320609-32-1
M. Wt: 370.52
InChI Key: MGKPXABXOJNHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethan-1-one is a useful research compound. Its molecular formula is C20H26N4OS and its molecular weight is 370.52. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and PI3 Kinase Inhibition

A study described the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, highlighting its potential in targeted cancer therapies. The process involved stereospecific hydroboration and stereochemical determination to achieve the desired endo isomer, which proved to be enantiomerically pure and essential for the activity against PI3 kinase (Chen et al., 2010).

Radiopharmaceuticals Development

Research on radioiodinated derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha-phenylacetate focused on potential radiopharmaceuticals. The derivatives demonstrated localization in organs with a high concentration of muscarinic receptors, indicating their potential in diagnostic imaging and therapeutic applications (Rzeszotarski et al., 1984).

Catalysis and Synthetic Applications

A paper discussed half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands for catalytic oxidation and transfer hydrogenation. These complexes demonstrated efficient catalysis in synthetic applications, offering new avenues for chemical synthesis (Saleem et al., 2013).

Muscarinic Activities of Derivatives

The synthesis and evaluation of quinuclidin-3-yltriazole and -tetrazole derivatives revealed their potency as muscarinic ligands. This work contributes to the development of novel compounds for neurological disorders (Wadsworth et al., 1992).

Unusual Cycloadditions

Research on the unusual cycloadditions of 4-phenyl-1,2,4-triazolin-3,5-dione to endo- and exo-tricyclo[3.2.1.02,4]oct-6-enes offered insights into novel reaction pathways and product formations, expanding the toolbox for organic chemists (Erden, 1981).

properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-14(2)26-19-7-3-15(4-8-19)9-20(25)24-16-5-6-17(24)11-18(10-16)23-13-21-12-22-23/h3-4,7-8,12-14,16-18H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKPXABXOJNHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(propan-2-ylsulfanyl)phenyl]-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

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